[(1-methyl-1H-pyrazol-5-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine
Description
The compound (1-methyl-1H-pyrazol-5-yl)methylamine is a bifunctional pyrazole derivative featuring two distinct pyrazole rings linked via methylene groups to a central amine. The first pyrazole ring (1-methyl-1H-pyrazol-5-yl) is substituted with a methyl group at the N1 position, while the second pyrazole ring (1-(propan-2-yl)-1H-pyrazol-3-yl) carries an isopropyl group at N1.
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C12H19N5/c1-10(2)17-7-5-11(15-17)8-13-9-12-4-6-14-16(12)3/h4-7,10,13H,8-9H2,1-3H3 |
InChI Key |
TXWHUSPZPHUASP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)CNCC2=CC=NN2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. The process begins with the preparation of the individual pyrazole rings, followed by their functionalization and subsequent coupling to form the final compound. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the pyrazole rings.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated pyrazole rings.
Scientific Research Applications
(1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
The following analysis compares (1-methyl-1H-pyrazol-5-yl)methylamine with structurally related pyrazole-amine derivatives, focusing on substituent effects, molecular properties, and synthesis strategies.
Substituent Diversity and Molecular Properties
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Analytical Data | Reference |
|---|---|---|---|---|---|
| (1-Methyl-1H-pyrazol-5-yl)methylamine | N1-methyl (Pyrazole A); N1-isopropyl (Pyrazole B) | C₁₂H₁₈N₆* | ~246.3 | Not explicitly reported; inferred ESI-MS m/z ~247 ([M+H]⁺) | |
| N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | N1-methyl, C3-pyridinyl, N-ethylamine | C₁₁H₁₅N₅ | 217.3 | ESI-MS m/z 203 ([M+H]⁺) | |
| 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-amine | N1-methyl, C3-cyclopropyl, ethylamine linker | C₉H₁₅N₃ | 165.2 | Purity: 95% (EN 300-232 672) | |
| 3-Phenyl-1H-pyrazol-5-amine | C3-phenyl, unsubstituted N1 | C₉H₉N₃ | 159.2 | Synthesized via condensation of hydrazine with β-keto esters |
Key Observations :
- Steric Effects : The target compound’s N1-isopropyl group introduces significant steric bulk compared to smaller substituents (e.g., methyl or cyclopropyl in other derivatives). This may hinder rotational freedom and influence binding interactions in biological systems .
- Solubility : The presence of two pyrazole rings and an isopropyl group likely reduces aqueous solubility compared to simpler derivatives like 3-phenyl-1H-pyrazol-5-amine, which lacks hydrophobic substituents .
Analytical and Spectroscopic Data
- The target’s molecular weight (~246.3 g/mol) suggests an expected m/z ~247 ([M+H]⁺).
- Chromatography : Reverse-phase HPLC (similar to EP 1 926 722 B1 compounds) with Rt ~1.8–2.0 min could be anticipated, given the moderate hydrophobicity of its substituents .
Biological Activity
The compound (1-methyl-1H-pyrazol-5-yl)methylamine, a derivative of pyrazole, has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
Molecular Formula : C₉H₁₇N₃
Molecular Weight : 183.25 g/mol
CAS Number : 1339608-60-4
The structure consists of two pyrazole rings linked by a methylamine group, which contributes to its biological activity.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, a related compound was shown to exhibit significant antifungal activity against Valsa mali, with an effective concentration (EC50) of 0.64 mg/L, outperforming traditional antifungal agents like allicin (EC50 = 26.0 mg/L) but slightly less effective than tebuconazole (EC50 = 0.33 mg/L) .
| Compound | Activity | EC50 (mg/L) |
|---|---|---|
| Compound 7f | Antifungal against Valsa mali | 0.64 |
| Allicin | Antifungal | 26.0 |
| Tebuconazole | Antifungal | 0.33 |
2. Anticancer Properties
Pyrazole derivatives have been explored for their anticancer properties. A study involving various pyrazole compounds demonstrated that some exhibited cytotoxic effects against multiple cancer cell lines, including human colon adenocarcinoma and lung carcinoma . The mean IC50 values for these compounds ranged significantly, indicating varying levels of potency.
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| HeLa (Cervical) | Compound A | 92.4 |
| CaCo-2 (Colon) | Compound B | 85.3 |
| LXFA 629 (Lung) | Compound C | 78.6 |
The mechanism by which these compounds exert their biological effects often involves the modulation of key enzymes and receptors:
- Antifungal Activity : Induces oxidative stress in fungal cells leading to cell death through lipid peroxidation and reactive oxygen species accumulation .
- Anticancer Activity : Involves the inhibition of tumor growth through apoptosis induction in cancer cells and interference with cell cycle progression.
Case Study 1: Antifungal Efficacy
A study evaluated the efficacy of a specific pyrazole derivative in vivo against Valsa mali. The compound was administered at a concentration of 100 mg/L, demonstrating significant inhibition of fungal infection on apple trees, comparable to tebuconazole .
Case Study 2: Cytotoxicity in Cancer Research
In vitro assays were conducted on human cancer cell lines where several pyrazole derivatives were tested for cytotoxicity. The results indicated that modifications to the pyrazole structure could enhance potency against specific cancer types, suggesting a pathway for developing targeted therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
